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Compound of Interest

2-Bromo-4,5-
Compound Name: _ )
dimethoxyphenethylamine

Cat. No.: B2812466

An In-depth Technical Guide to the Discovery and Synthesis of 2-Bromo-4,5-
dimethoxyphenethylamine (2C-B)

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of the discovery and history of the
synthesis of 2-Bromo-4,5-dimethoxyphenethylamine, a psychoactive compound commonly
known as 2C-B. It is intended for an audience with a strong background in chemistry and
pharmacology. This document details the seminal synthesis by Alexander Shulgin and outlines
various reported synthetic methodologies, complete with experimental protocols and
gquantitative data.

Introduction and Discovery

2-Bromo-4,5-dimethoxyphenethylamine, a substituted phenethylamine, was first synthesized
and its psychoactive properties documented by American chemist Alexander Shulgin in 1974.
[1][2][3][4] Shulgin's pioneering work on phenethylamines, extensively detailed in his book
PIHKAL: A Chemical Love Story, introduced 2C-B to the scientific community and explored its
unique psychological effects.[1][5] The "2C" nomenclature refers to the two carbon atoms
between the benzene ring and the amino group. The "-B" signifies the bromine atom at the 4-
position of the phenyl ring.
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Initially, 2C-B was explored in psychotherapy, much like other psychedelic compounds of that
era.[6][7] However, it later gained popularity as a recreational substance and was eventually
classified as a controlled substance in many countries.[2][8] From a pharmacological
perspective, 2C-B acts as a potent partial agonist of the serotonin 5-HT2A and 5-HT2C
receptors, which is believed to be the primary mechanism for its hallucinogenic effects.[4][9][10]

Core Synthesis Pathways

The most common and historically significant synthetic routes to 2C-B begin with 2,5-
dimethoxybenzaldehyde. The general synthetic strategy involves a three-step process:

» Nitrostyrene Formation: A Henry condensation reaction between 2,5-
dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxy-[-nitrostyrene.

o Reduction of the Nitrostyrene: The nitro group and the alkene double bond of the
nitrostyrene are reduced to form 2,5-dimethoxyphenethylamine (commonly referred to as
2C-H).

o Electrophilic Bromination: The aromatic ring of 2C-H is brominated at the 4-position to yield
the final product, 2-Bromo-4,5-dimethoxyphenethylamine (2C-B).

The following sections provide detailed experimental protocols for these key transformations,
reflecting methodologies reported in scientific literature and online chemical archives.

Synthesis of 2,5-Dimethoxy-B-nitrostyrene

The initial step in many 2C-B syntheses is the condensation of 2,5-dimethoxybenzaldehyde
with nitromethane. This reaction is typically catalyzed by a weak base.

Experimental Protocol: Condensation of 2,5-dimethoxybenzaldehyde with Nitromethane[11][12]
e Reactants:

o 2,5-dimethoxybenzaldehyde

o Nitromethane

o Ammonium acetate (or another suitable catalyst like ethylenediaminediacetate)[13][14]
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o Glacial acetic acid or isopropanol as solvent

e Procedure:

o Dissolve 2,5-dimethoxybenzaldehyde and ammonium acetate in the chosen solvent within
a round-bottom flask equipped with a reflux condenser.

o Add nitromethane to the solution.

o Heat the mixture to reflux for a period of 1 to 4 hours. The solution will typically change
color, often to a deep yellow or orange.

o Upon cooling, the 2,5-dimethoxy-3-nitrostyrene product will precipitate as bright orange or
yellow crystals.

o The crystals are then collected by filtration, washed with a cold solvent (such as
isopropanol), and dried.

e Quantitative Data:

Precursor Molar Ratio Typical Yield Reference
2,5-

dimethoxybenzaldehy 1 58-88% [12][13][15]
de

Nitromethane ~1.1

l

Ammonium Acetate 0.1

Reduction of 2,5-Dimethoxy-p-nitrostyrene to 2,5-
Dimethoxyphenethylamine (2C-H)

Several reducing agents can be employed for this conversion. The choice of reagent can
impact the overall yield and purity of the resulting amine.

LAH is a powerful reducing agent capable of reducing both the nitro group and the double bond
in a single step.
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Experimental Protocol: LAH Reduction of 2,5-Dimethoxy-3-nitrostyrene[15][16]

¢ Reactants:

o 2,5-dimethoxy-f-nitrostyrene

o Lithium aluminum hydride (LAH)

o Anhydrous tetrahydrofuran (THF) as solvent

e Procedure:

o A solution of 2,5-dimethoxy-B-nitrostyrene in anhydrous THF is added dropwise to a stirred
suspension of LAH in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
This reaction is highly exothermic and may require external cooling to maintain control.

o After the addition is complete, the reaction mixture is typically refluxed for several hours to
ensure the reaction goes to completion.

o The reaction is then carefully quenched by the sequential addition of water and a sodium
hydroxide solution to precipitate the aluminum salts.

o The resulting slurry is filtered, and the filter cake is washed with additional THF.

o The combined organic filtrates are dried over an anhydrous salt (e.g., magnesium sulfate),
and the solvent is removed under reduced pressure to yield the crude 2,5-
dimethoxyphenethylamine (2C-H) as an oil.

e Quantitative Data:

Precursor Molar Ratio Typical Yield Reference

2,5-dimethoxy-3-
) 1 ~57-65% [15]
nitrostyrene

Lithium Aluminum
Hydride
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An alternative and often safer method involves a two-step process using sodium borohydride.

Experimental Protocol: Sodium Borohydride Reduction of 2,5-Dimethoxy--nitrostyrene[11][17]

e Reactants:

o 2,5-dimethoxy-[-nitrostyrene

o Sodium borohydride

o Anhydrous ethanol or isopropanol as solvent

e Procedure:

o 2,5-dimethoxy-B-nitrostyrene is dissolved in the alcohol solvent.

o Sodium borohydride is added portion-wise to the stirred solution. The reaction is typically
exothermic and may require cooling.

o After the addition is complete, the mixture is stirred for a specified time at room
temperature or with gentle heating.

o The excess sodium borohydride is decomposed by the careful addition of an acid (e.g.,
hydrochloric acid).

o The resulting solution is worked up through extraction to isolate the intermediate 2,5-
dimethoxynitroethane.

o This intermediate is then further reduced, for example, through catalytic transfer
hydrogenation, to yield 2C-H.[11]

e Quantitative Data:
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Typical Yield (for
Precursor Molar Ratio nitroethane Reference
intermediate)

2,5-dimethoxy-3-

nitrostyrene

1 ~89.5% [11]

Sodium Borohydride ~1.5-2

Bromination of 2,5-Dimethoxyphenethylamine (2C-H) to
2C-B

The final step is the electrophilic aromatic substitution to introduce a bromine atom at the 4-

position of the benzene ring.
Experimental Protocol: Bromination of 2C-H[14][16]
» Reactants:
o 2,5-dimethoxyphenethylamine (2C-H)
o Elemental bromine (Brz)
o Glacial acetic acid as solvent
» Procedure:
o 2,5-dimethoxyphenethylamine is dissolved in glacial acetic acid.

o A solution of elemental bromine in glacial acetic acid is added dropwise to the stirred
amine solution. The reaction is often accompanied by a color change and the evolution of
some heat.

o After the addition is complete, the reaction mixture is stirred for a period to ensure
complete bromination.

o The product, 2-Bromo-4,5-dimethoxyphenethylamine hydrobromide, often precipitates
from the reaction mixture as a salt.
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o The solid product is collected by filtration, washed with a small amount of cold acetic acid
and then ether to remove excess bromine and solvent.

o The hydrobromide salt can be converted to the freebase or a different salt form (e.g.,
hydrochloride) through standard acid-base chemistry.[13]

e Quantitative Data:

Precursor Molar Ratio Typical Yield Reference
2,5-

) ~40% (as reported by
dimethoxyphenethyla 1 ] [15]

) Shulgin)
mine
Bromine ~1

Visualizing the Synthesis Workflow

The following diagrams illustrate the core synthetic pathways described above.
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Step 1: Nitrostyrene Formation

2,5-Dimethoxy- Nitromethane Ammonium Acetate
benzaldehyde (Catalyst)

2,5-Dimethoxy-
B-nitrostyrene

Step 2: Reduction to 2C-H

LiAIH4 NaBHa4

NaBHa4 Reduction

LAH Reduction (multi-step)

2,5-Dimethoxy-

phenethylamine (2C-H)

Step 3: Bromination to 2C-B

Bromine (Brz)

2-Bromo-4,5-dimethoxy-
phenethylamine (2C-B)

Intermediate:
2,5-Dimethoxyphenethylamine (2C-H)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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